molecular formula C20H14ClN3O3 B11315088 N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315088
M. Wt: 379.8 g/mol
InChI Key: FVMFJMBAQZNMMW-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a chromene core, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzyl-1H-pyrazol-5-amine, which is then reacted with 6-chloro-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene core or the pyrazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a pyrazole ring and a chromene core. This structural feature enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H14ClN3O3/c21-14-6-7-17-15(10-14)16(25)11-18(27-17)20(26)23-19-8-9-22-24(19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26)

InChI Key

FVMFJMBAQZNMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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